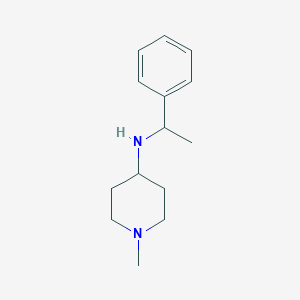

(1-Methyl-piperidin-4-yl)-(1-phenyl-ethyl)-amine

Overview

Description

1-(Methyl-piperidin-4-yl)-1-(phenyl-ethyl)-amine, commonly referred to as Mephedrone, is a synthetic stimulant drug of the amphetamine family. It is synthesized from various chemicals and is structurally similar to the cathinone class of drugs. Mephedrone is known to have stimulant, sympathomimetic, and entactogenic effects. It is also used recreationally for its euphoric effects. In recent years, it has become increasingly popular due to its availability and relatively low cost.

Scientific Research Applications

Mephedrone has been studied extensively in recent years due to its potential use in a variety of scientific applications. For example, it has been used in the study of the effects of stimulants on the central nervous system, as well as in the study of the effects of psychostimulants on behavior. Additionally, it has been studied for its potential use in the treatment of addiction and depression.

Mechanism of Action

Target of Action

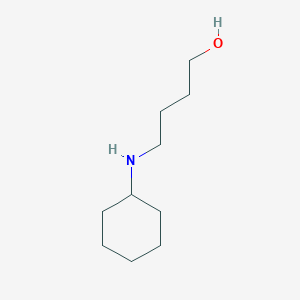

This compound is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Mode of Action

It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacokinetics

The compound has a molecular weight of 218.34 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

It is known that piperidine derivatives have been involved in various pharmacological applications .

Advantages and Limitations for Lab Experiments

Mephedrone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily studied and compared to other stimulants. Additionally, it is relatively inexpensive compared to other stimulants. However, there are some potential limitations to its use in laboratory experiments. For example, it is not approved for human use, so it is not possible to study its effects on humans. Additionally, its effects can vary depending on the individual, so it can be difficult to draw general conclusions from its use in laboratory experiments.

Future Directions

There are a number of potential future directions for research on Mephedrone. For example, further research could be conducted into its mechanism of action, as well as its potential therapeutic uses. Additionally, further research could be conducted into its effects on the body, as well as its potential for abuse. Additionally, further research could be conducted into its potential for use in laboratory experiments, as well as its potential for use in the treatment of addiction and depression. Finally, further research could be conducted into its potential for use in the treatment of other medical conditions.

properties

IUPAC Name |

1-methyl-N-(1-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14/h3-7,12,14-15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLJYZIIGQDRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)